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Abstract

Lodenafil Carbonate, a phosphodiesterase type 5 (PDES) inhibitor, represents a significant
advancement in the treatment of erectile dysfunction. Developed by the Brazilian
pharmaceutical company Cristalia, it is a prodrug formulated as a dimer of the active
metabolite, lodenafil.[1][2][3] This design enhances its oral bioavailability.[2][3] Lodenafil
Carbonate effectively modulates the nitric oxide (NO)/cyclic guanosine monophosphate
(cGMP) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum and
facilitating penile erection.[4] This whitepaper provides a comprehensive technical overview of
the discovery, synthesis, mechanism of action, and key experimental data related to Lodenafil
Carbonate.

Discovery and Development

Lodenafil Carbonate (marketed as Helleva®) was developed by Cristalia Produtos Quimicos
e Farmacéuticos in Brazil.[2][5] It is a second-generation PDEDS5 inhibitor designed to offer an
improved pharmacokinetic profile compared to its predecessors.[6] The formulation as a
carbonate dimer of lodenafil allows for its conversion into two molecules of the active drug,
lodenafil, within the body.[1][2][3][6] This prodrug strategy results in higher oral bioavailability.[2]
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[3] Lodenafil Carbonate has undergone extensive preclinical and clinical evaluation, including
Phase I, I, and 11l clinical trials, to establish its safety and efficacy.[7][8][9]

Synthesis of Lodenafil Carbonate

The synthesis of Lodenafil Carbonate is a multi-step process that involves the initial synthesis
of the lodenafil monomer, followed by its dimerization. The key precursor for the monomer is 5-
{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-
pyrazole[4,3-d]pyrimidin-7-one.[5]

Synthesis of the Lodenafil Monomer

A crucial step in the synthesis of the lodenafil monomer involves the reaction of 5-(5-
chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-
one with N-piperazine ethyl acetate.[2]

Dimerization to Lodenafil Carbonate

The dimerization process to yield Lodenafil Carbonate involves the reaction of the lodenafil
monomer with a phosgene solution.

Experimental Protocol: Synthesis of Lodenafil Carbonate[5]

e A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-
propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (2.02 g, 4 mmol) is suspended in 44
mL of toluene.

e Aphosgene solution (3.5 g, 35 mmol) dissolved in 20 mL of toluene is added dropwise to the
suspension.

e The resulting raw chloroformate (2.27 g, 4.0 mmol) is dissolved in approximately 30 mL of
dichloromethane.

 To this solution, 2.07 g (4.1 mmol) of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-
piperazinyl)sulfonyllphenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-
one is added.

» Following this, 4 mL of dichloromethane containing 450 mg of triethylamine is added.
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e The reaction mixture is maintained under stirring and monitored by thin-layer
chromatography until the disappearance of the chloroformate derivative indicates the
completion of the reaction.

o The product is extracted with three 200 mL portions of chloroform.
e The organic phase is separated and dried with anhydrous sodium sulfate.

e The solvent is then evaporated to dryness, yielding Lodenafil Carbonate as a slightly
yellowish solid.

Mechanism of Action: PDES5 Inhibition

Lodenafil Carbonate's therapeutic effect is derived from its active metabolite, lodenafil, which
is a potent and selective inhibitor of phosphodiesterase type 5 (PDES).[4][10] PDES5 is the
primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the
penis.[4]

The process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings
and endothelial cells during sexual stimulation.[10][11] NO activates the enzyme soluble
guanylate cyclase (sGC), which in turn increases the intracellular concentration of cGMP.[4][10]
Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum,
allowing for increased blood flow and resulting in an erection.[4][10]

By inhibiting PDES, lodenafil prevents the breakdown of cGMP, thereby prolonging its
vasodilatory effects and enhancing the erectile response to sexual stimulation.[4]
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Figure 1: Signaling pathway of Lodenafil Carbonate in corpus cavernosum smooth muscle
cells.

Preclinical Pharmacology
In Vitro Efficacy

4.1.1. Corpus Cavernosum Relaxation

Studies on isolated rabbit and human corpus cavernosum strips have demonstrated the
efficacy of Lodenafil Carbonate in inducing smooth muscle relaxation.

Experimental Protocol: Corpus Cavernosum Relaxation Assay[11]

 Strips of human or rabbit corpus cavernosum are mounted in organ baths containing Krebs
solution and allowed to equilibrate.

o The viability of the tissue is confirmed by inducing contraction with phenylephrine (10 uM).

» Concentration-response curves are constructed by cumulative addition of Lodenafil
Carbonate (0.001-100 uM).

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1675013?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
http://gilbertodenucci.com/site/docstation/com_content.article/24/pharmacological_characterization_of_a_novel_phosphodiesterase_type_5_pde5_inh.pdf
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Relaxations are measured and plotted as a percentage of the phenylephrine-induced

contraction.

» To assess the potentiation of endogenous relaxation, concentration-response curves to
acetylcholine (0.01-100 uM) are obtained in the absence and presence of a fixed
concentration of Lodenafil Carbonate (0.1 uM).

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Isolate Corpus Cavernosum
(Human or Rabbit)
(Mount Tissue Strips in Organ Batr)

Equilibrate Tissue

Pre-contract with Phenylephrine

Cumulative Addition of R tract
Lodenafil Carbonate (0.001-100 pM) e-contrac

anubate with Lodenafil Carbonate (0.1 uMD

:

Cumulative Addition of Acetylcholine
(0.01-100 pM)

Measure Relaxation

Construct Concentration-Response Curve Assess Potentiation of Relaxation

Click to download full resolution via product page

Figure 2: Experimental workflow for the corpus cavernosum relaxation assay.
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4.1.2. PDES5 Inhibition Assay

The inhibitory potency of Lodenafil Carbonate against PDES5 is a key determinant of its
efficacy.

Experimental Protocol: PDES5 Inhibition Assay[11]
o Crude PDE extracts are obtained from human platelets.

e The standard enzymatic reaction mixture contains 50 mM Tris—HCI (pH 8.0), 100 mM MgCI2,
and the PDE enzyme sample.

 Increasing concentrations of Lodenafil Carbonate (0.005—-1 uM) are pre-incubated with the
enzyme mixture for 5 minutes at room temperature.

e The enzymatic reaction is initiated by the addition of 5 yM cGMP as the substrate.
e The reaction is allowed to proceed for 30 minutes at 35°C.

e The amount of cGMP hydrolysis is quantified using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

e The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is
calculated.

Table 1: In Vitro PDES5 Inhibitory Activity

IC50 (uM) for cGMP hydrolysis in human

Compound

platelets
Lodenafil Carbonate 0.015
Lodenafil 0.022
Sildenafil 0.026

Data from Toque et al., 2008[11]

Pharmacokinetics
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Pharmacokinetic studies in male beagle dogs have shown that Lodenafil Carbonate is rapidly
metabolized to lodenafil. Following a single intravenous dose of 1 mg/kg, the maximum plasma
concentration (Cmax) of Lodenafil Carbonate was 599 ng/ml, with a high plasma clearance of
3.24 I/h/kg and a short elimination half-life of 0.57 h.[2] After a single oral dose of 10 mg, the
Cmax for Lodenafil Carbonate was 11 ng/ml, while the Cmax for the active metabolite,
lodenafil, was significantly higher at 1357 ng/ml, with a Tmax of approximately 2 hours,
indicating substantial first-pass metabolism.[2] The oral administration half-life of Lodenafil
Carbonate was 2.11 h.[2]

Table 2: Pharmacokinetic Parameters of Lodenafil Carbonate and its Metabolites in Beagle

Dogs
Administration Compound Cmax (ng/mL) Tmax (h) t1/2 (h)
Intravenous (1 Lodenafil
599 - 0.57
mg/kg) Carbonate
Lodenafil
Oral (10 mg) 11 ~2 2.11
Carbonate
Lodenafil 1357 ~2 -

Data from a 2007
BMC
Pharmacology

publication[2]

Clinical Studies
Phase | Clinical Trial

A Phase |, open-label, dose-escalation study in 33 healthy male volunteers evaluated the
safety, tolerability, and pharmacokinetics of single oral doses of Lodenafil Carbonate (1 mg -
100 mg).[7][9] The study found that Lodenafil Carbonate was well-tolerated with no serious
adverse events.[7][9] Lodenafil Carbonate itself was not detected in plasma samples,
confirming its role as a prodrug.[7][9] The active metabolite, lodenafil, had a mean maximum
time to concentration (tmax) of 1.6 (+ 0.4) h and a mean half-life (t1/2) of 3.3 (£ 1.1) h.[7][9]
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Phase Il Clinical Trial

A Phase I, prospective, randomized, double-blind, placebo-controlled trial assessed the
efficacy and tolerability of Lodenafil Carbonate in men with erectile dysfunction. The results
indicated that an 80 mg dose was significantly more efficacious than placebo and was well-
tolerated.[9]

Phase lll Clinical Trial

A Phase lll, prospective, randomized, double-blind, placebo-controlled trial involving 350 men
with erectile dysfunction of varying degrees further established the efficacy and safety of
Lodenafil Carbonate at doses of 40 mg and 80 mg.[8]

Table 3: Efficacy of Lodenafil Carbonate in a Phase Il Clinical Trial
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Treatment Group

Mean lIEF Erectile
Domain Score (with

% Positive
Answers to SEP-2

% Positive
Answers to SEP-3

medication) (with medication) (with medication)
Placebo 148+7.8 521414 29.7 £ 38.1
Lodenafil Carbonate

18.6 £8.0 63.5+42.0 50.8+44.4
40 mg
Lodenafil Carbonate

20.6 7.7 80.8 +£32.3 66.0 £ 39.3

80 mg

Data from Glina et al.,
2010. IIEF =

International Index of

Erectile Function; SEP

= Sexual Encounter
Profile. SEP-2 asks
about the ability to

achieve an erection

sufficient for

intercourse, and SEP-

3 asks about the

ability to maintain an

erection to completion

of intercourse.[8]

Common adverse events reported in clinical trials were generally mild and transient, including

rhinitis, headache, flushing, visual disturbances, and dizziness.[8]

Conclusion

Lodenafil Carbonate is a well-tolerated and effective oral therapy for erectile dysfunction. Its

innovative prodrug design as a dimer of the active metabolite, lodenafil, enhances its oral

bioavailability. The comprehensive body of preclinical and clinical data supports its mechanism

of action as a potent and selective PDES5 inhibitor, leading to improved erectile function. The

detailed synthesis and experimental protocols provided in this whitepaper offer valuable

insights for researchers and professionals in the field of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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